molecular formula C17H23N3O B2533842 (E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide CAS No. 2411337-60-3

(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide

Cat. No. B2533842
M. Wt: 285.391
InChI Key: XIYYCZOXMIVCTD-AATRIKPKSA-N
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Description

The compound contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a dimethylamino group, which can participate in various chemical reactions and can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain an indole ring, a dimethylamino group, and a but-2-enamide group. These groups could potentially allow for various intermolecular interactions, such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dimethylamino group and the indole ring. The dimethylamino group could act as a nucleophile in certain reactions, while the indole ring could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could make the compound basic, and the compound might be soluble in polar solvents due to the presence of polar groups .

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications (for example, in medicinal chemistry or material science). Further studies could also investigate its physical and chemical properties, and safety profile .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-10-15-11-14(7-8-16(15)20(13)4)12-18-17(21)6-5-9-19(2)3/h5-8,10-11H,9,12H2,1-4H3,(H,18,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYCZOXMIVCTD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide

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